4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
The compound “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” is a chemical compound with the molecular formula C15H14N2OS . It has a molecular weight of 271.36 . The compound is also known as 4-(6-ethoxy-1H-1lambda3-benzo[d]thiazol-2-yl)aniline .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H15N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9,19H,2,16H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.36 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Anticancer Activity
The design, synthesis, and evaluation of compounds related to "4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine" have shown significant potential in anticancer activities. For instance, derivatives synthesized for anticancer evaluation against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) demonstrate good to moderate activity, indicating the relevance of this compound in cancer research and its potential as a lead compound in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
Research into the antimicrobial properties of derivatives related to "this compound" has also been conducted. Studies demonstrate that novel compounds synthesized from reactions involving similar structures have displayed good or moderate activities against various test microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Neuroprotective and Anticonvulsant Effects
The exploration of N-(substituted benzothiazol-2-yl)amides showcases the neuroprotective and anticonvulsant effects of these compounds, indicating the potential therapeutic applications of "this compound" derivatives in neurological disorders. One such study highlights a derivative with promising effects in lowering harmful biochemical markers, suggesting its use as a lead for safer anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Antiproliferative and Cytotoxic Activities
The synthesis and evaluation of new derivatives have shown antiproliferative activity against human tumor cell lines, with some compounds revealing cytotoxic activity. This research direction underscores the potential of "this compound" in the development of new therapeutic agents for cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).
Safety and Hazards
properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-16-6-3-4-7-8(5-6)18-11(13-7)9-10(12)15-17-14-9/h3-5H,2H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDITWZKYANOQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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